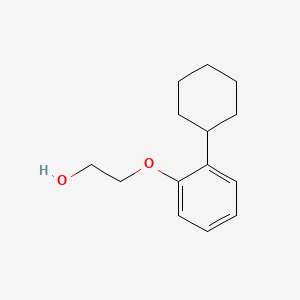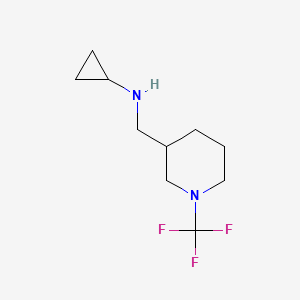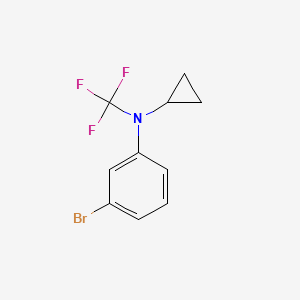
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone is an organic compound with a unique structure that combines a furanone ring with a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone typically involves the reaction of 2,5-dimethylphenyl derivatives with appropriate furanone precursors. One common method includes the use of Friedel-Crafts acylation, where 2,5-dimethylphenyl ketone is reacted with a furanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated furanone derivatives.
Substitution: Halogenated or nitrated dimethylphenyl derivatives.
Applications De Recherche Scientifique
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylphenyl isocyanate
- 2,5-Dimethylphenylmethanol
- 2,5-Dimethylphenol
Comparison
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55591-07-6 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2/c1-8-4-5-9(2)11(6-8)12-7-10(3)13(14)15-12/h4-7,12H,1-3H3 |
Clé InChI |
HOSIBDFLEFXUOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2C=C(C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


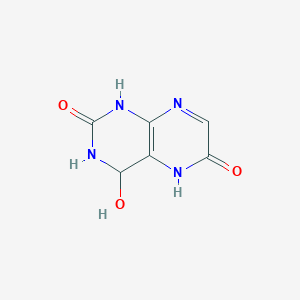
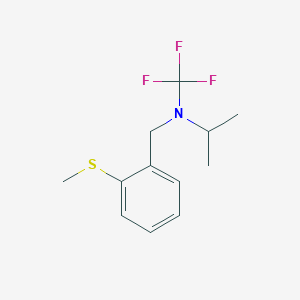


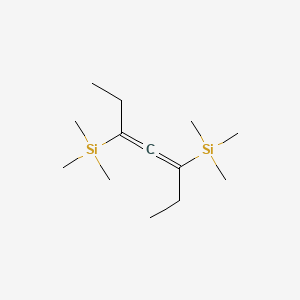
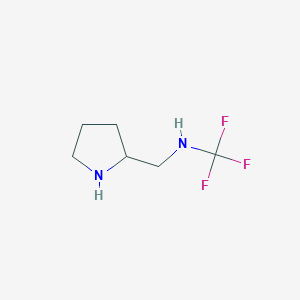



![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)

